N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Description
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides critical information about the hydrogen and carbon environments within this compound. The ¹H Nuclear Magnetic Resonance spectrum reveals distinct chemical shift patterns characteristic of the different proton environments present in the molecule.
The aromatic region of the ¹H Nuclear Magnetic Resonance spectrum displays signals corresponding to the benzothiazole ring system protons, which appear in the characteristic aromatic chemical shift range of 7.0 to 8.5 parts per million. These aromatic protons experience deshielding effects due to the aromatic ring current and the presence of electronegative nitrogen and sulfur atoms within the heterocyclic system. The methyl group attached to the benzene ring produces a singlet signal typically observed around 2.4 parts per million, representing the three equivalent methyl protons.
The cyclopropane ring protons exhibit distinctive chemical shifts due to the strained nature of the three-membered ring system. The cyclopropyl protons typically appear as complex multiplets in the range of 0.8 to 1.2 parts per million, with the specific pattern reflecting the geminal and vicinal coupling relationships within the constrained ring geometry. The amide proton, when present and observable, appears as a broad signal in the range of 5.0 to 7.0 parts per million, often exhibiting temperature-dependent behavior due to hydrogen bonding interactions.
¹³C Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework of the molecule. The carbonyl carbon of the amide group typically resonates around 170 to 180 parts per million, reflecting the deshielded nature of the carbonyl carbon. The aromatic carbons of the benzothiazole system appear in the range of 110 to 160 parts per million, with specific chemical shifts dependent on their substitution patterns and electronic environments. The cyclopropane carbons exhibit characteristic upfield shifts due to the high s-character of the carbon-hydrogen bonds in the strained ring system.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides valuable information about the molecular weight confirmation and fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 232, corresponding to the intact molecular structure. The fragmentation patterns observed in mass spectrometry reflect the preferential cleavage sites within the molecule under ionization conditions.
Common fragmentation pathways involve the cleavage of the amide bond, resulting in the formation of characteristic fragment ions. The benzothiazole-containing fragment represents a significant portion of the fragmentation pattern, reflecting the stability of the aromatic heterocyclic system. The cyclopropanecarboxamide moiety may undergo ring-opening reactions under mass spectrometric conditions, leading to the formation of linear alkyl fragments.
The presence of nitrogen and sulfur heteroatoms influences the ionization behavior and fragmentation patterns, with these electronegative atoms serving as potential sites for protonation and charge localization. The fragmentation analysis provides structural confirmation and aids in distinguishing this compound from related structural isomers or analogs.
Infrared Vibrational Mode Assignments
Infrared spectroscopy provides detailed information about the vibrational modes of this compound, enabling the identification of specific functional groups and their characteristic absorption frequencies. The infrared spectrum exhibits several distinctive absorption bands that correspond to different vibrational modes within the molecule.
The amide carbonyl stretch represents one of the most prominent features in the infrared spectrum, typically appearing as a strong absorption band in the range of 1680 to 1750 wavenumbers. This carbonyl stretch frequency is influenced by the electronic environment surrounding the amide group and any hydrogen bonding interactions that may occur in the solid state or solution.
The aromatic carbon-carbon stretching vibrations of the benzothiazole ring system produce characteristic absorption bands in the range of 1550 to 1700 wavenumbers. These aromatic stretches reflect the delocalized pi-electron system of the fused heterocyclic structure. The aromatic carbon-hydrogen stretching vibrations appear in the range of 3020 to 3080 wavenumbers, providing additional confirmation of the aromatic character.
The cyclopropane ring exhibits distinctive vibrational characteristics due to its strained geometry. The carbon-hydrogen stretching vibrations of the cyclopropyl group typically appear in the range of 2800 to 3000 wavenumbers, while the ring deformation modes occur at lower frequencies. The methyl group attached to the benzothiazole ring produces characteristic absorption bands corresponding to carbon-hydrogen stretching and deformation modes.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Carbonyl Stretch | 1680-1750 | Strong | C=O amide |
| Aromatic C=C Stretch | 1550-1700 | Medium | Benzothiazole ring |
| Aromatic C-H Stretch | 3020-3080 | Variable | Aromatic C-H |
| Aliphatic C-H Stretch | 2800-3000 | Strong | Methyl and cyclopropyl C-H |
| Amide N-H Stretch | 3200-3550 | Strong | N-H amide |
X-ray Crystallographic Studies
X-ray crystallographic analysis provides the most definitive structural information about this compound in the solid state, revealing precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this exact compound was not available in the search results, related benzothiazole compounds provide valuable insights into the expected crystallographic behavior.
Crystallographic studies of related benzothiazole derivatives demonstrate that these compounds typically adopt planar or near-planar conformations for the benzothiazole ring system due to the aromatic delocalization and conjugation effects. The fusion of the benzene and thiazole rings results in a rigid bicyclic framework that constrains the molecular geometry. The methyl substituent at the 6-position introduces minimal steric perturbation to the overall planarity of the aromatic system.
The amide linkage connecting the benzothiazole moiety to the cyclopropanecarboxamide group exhibits characteristic geometric parameters. Crystallographic studies of similar compounds reveal that the carbon-nitrogen bond length of the amide group typically ranges from 1.32 to 1.35 Angstroms, reflecting partial double bond character due to resonance delocalization. The carbonyl carbon-oxygen bond length appears in the range of 1.22 to 1.24 Angstroms, consistent with typical amide carbonyl bonds.
The cyclopropane ring geometry is highly constrained by the three-membered ring structure, with carbon-carbon-carbon bond angles of approximately 60 degrees. This significant deviation from the tetrahedral angle results in substantial ring strain and influences the overall conformational preferences of the molecule. The attachment of the carboxamide group to the cyclopropane ring may introduce additional conformational considerations related to the orientation of the carbonyl group relative to the strained ring system.
Intermolecular interactions in the crystal lattice play crucial roles in determining the solid-state packing arrangement. Hydrogen bonding interactions involving the amide functional group are particularly important, with the amide nitrogen and carbonyl oxygen serving as potential hydrogen bond donor and acceptor sites, respectively. Pi-pi stacking interactions between the benzothiazole aromatic systems may also contribute to the crystal packing stability.
Computational Chemistry Approaches to Conformational Analysis
Computational chemistry methods provide powerful tools for investigating the conformational behavior and electronic properties of this compound. These theoretical approaches complement experimental characterization techniques by offering detailed insights into molecular geometry optimization, conformational energy landscapes, and electronic structure properties.
Density Functional Theory calculations represent the most commonly employed computational approach for studying benzothiazole derivatives. These quantum mechanical methods enable the optimization of molecular geometries, calculation of vibrational frequencies, and prediction of spectroscopic properties. The B3LYP functional with extended basis sets such as 6-311++G** has proven particularly effective for benzothiazole compounds, providing accurate geometric parameters and vibrational assignments.
Conformational analysis through systematic variation of torsion angles reveals the preferred molecular conformations and energy barriers for interconversion between different conformational states. For this compound, the primary conformational flexibility involves rotation around the amide bond connecting the benzothiazole and cyclopropanecarboxamide moieties. The amide bond typically exhibits restricted rotation due to partial double bond character, resulting in distinct conformational preferences.
The benzothiazole ring system maintains planarity across different conformations due to its aromatic character and ring fusion constraints. The methyl substituent at the 6-position adopts an in-plane orientation that minimizes steric interactions with adjacent atoms. The cyclopropane ring geometry remains rigid due to the constraints imposed by the three-membered ring structure, with minimal conformational flexibility in this portion of the molecule.
Electronic structure calculations provide valuable information about frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels. These electronic properties influence the compound's chemical reactivity, spectroscopic behavior, and potential biological activity. Natural Bond Orbital analysis offers additional insights into the electron distribution and bonding characteristics within the molecule.
Vibrational frequency calculations enable the assignment of experimental infrared and Raman spectral features to specific vibrational modes. The computed frequencies, when scaled appropriately for the level of theory employed, provide excellent agreement with experimental observations and facilitate detailed spectroscopic interpretation. The calculation of potential energy distributions for each vibrational mode enables unambiguous assignment of complex spectral features.
| Computational Method | Application | Expected Accuracy |
|---|---|---|
| B3LYP/6-311++G** | Geometry optimization | ±0.02 Å bond lengths |
| Frequency calculations | Vibrational assignments | ±50 cm⁻¹ frequencies |
| Natural Bond Orbital analysis | Electronic structure | Qualitative insights |
| Conformational search | Energy barriers | ±2 kcal/mol barriers |
The computational investigation of intramolecular hydrogen bonding interactions reveals potential stabilizing contacts between the amide hydrogen and the nitrogen atom of the benzothiazole ring system. These intramolecular interactions influence the preferred conformational states and contribute to the overall molecular stability. The calculated hydrogen bond geometries and energies provide quantitative measures of these stabilizing interactions.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-7-2-5-9-10(6-7)16-12(13-9)14-11(15)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAAFFCTEWXZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target theDprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis.
Biological Activity
N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 233.290 g/mol. The compound features a benzothiazole moiety and a cyclopropane carboxamide group , contributing to its unique reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . The benzothiazole structure is known for its interaction with bacterial enzymes involved in cell wall synthesis, which can inhibit bacterial growth. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .
Anticancer Potential
The compound has also been investigated for its anticancer properties . Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance, it has been reported to affect the expression of proteins involved in the cell cycle and apoptosis, suggesting potential applications in cancer therapy.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has been explored for its anti-inflammatory effects . Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cellular models, which could be beneficial in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its mechanism may involve:
- Enzyme Inhibition: Binding to active sites of enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation: Acting as an agonist or antagonist at specific receptors related to inflammation and apoptosis.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring: This can be achieved through cyclization reactions involving 2-aminothiophenol and suitable aldehydes or ketones.
- Introduction of the Cyclopropane Group: Cyclopropanation reactions using diazo compounds under transition metal catalysis are commonly employed.
- Amidation Reaction: The final step involves reacting the cyclopropane carboxylic acid with the benzothiazole derivative to yield the desired compound .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Methyl-1,3-benzothiazol-2-amines | Precursor in synthesis; similar benzothiazole structure | |
| N-(6-Methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | Contains methoxy group; studied for similar biological activities | |
| Ethyl (6-amino-1,3-benzothiazol-2-yl)carbamate | Related compound with carbamate functionality; potential for similar applications |
The distinct combination of the benzothiazole ring and cyclopropane carboxamide group makes this compound particularly versatile for various applications in medicinal chemistry.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Study on Antimicrobial Efficacy: A recent study evaluated the efficacy of this compound against resistant strains of bacteria. Results indicated significant inhibition rates comparable to established antibiotics .
- Anticancer Research: In vitro experiments demonstrated that this compound could reduce tumor cell viability by over 50% at certain concentrations through apoptosis induction mechanisms.
- Inflammation Model Studies: Animal model studies showed that treatment with this compound led to reduced levels of inflammatory markers in serum samples compared to control groups .
Scientific Research Applications
Chemistry
N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.
Biology
Research has indicated that this compound possesses significant biological activities:
- Antimicrobial Activity : Studies have shown that similar benzothiazole derivatives exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis and metabolic pathways.
- Anticancer Properties : In vitro studies suggest that this compound can induce apoptosis in cancer cell lines by activating caspase pathways, indicating its potential as an anticancer agent .
- Neuroprotective Effects : Preliminary findings suggest that it may inhibit neuroinflammation and oxidative stress in neuronal cultures, pointing towards applications in neurodegenerative disease treatment.
Medicine
The compound is being explored for its therapeutic potential in various medical applications:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism and proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors could mediate physiological responses relevant to treating conditions like depression or anxiety.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzothiazole Core
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide (CAS: 353772-04-0)
- Structural Difference : Incorporates a phenyl spacer between the benzothiazole and cyclopropanecarboxamide.
- Impact : The phenyl group increases molecular weight (avg. mass: 337.41 g/mol) and may reduce solubility compared to the target compound. The extended conjugation could alter electronic properties, affecting binding to biological targets .
N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide
- Structural Difference : Replaces the 6-methyl group with a dimethylsulfamoyl substituent.
- Impact : The sulfonamide group introduces polarity, enhancing solubility in aqueous media. This modification is common in drug discovery to improve pharmacokinetics, though it may reduce membrane permeability .
Variations in the Carboxamide-Linked Ring System
N-(Thiazol-2-yl)cyclopropanecarboxamide
- Structural Difference : Replaces benzothiazole with a simpler thiazole ring.
- Impact: The absence of the fused benzene ring reduces aromatic surface area, diminishing π-π interactions.
N-(6-Methyl-1,3-benzothiazol-2-yl)cyclobutanecarboxamide
- Structural Difference : Substitutes cyclopropane with a cyclobutane ring.
Functional Group Comparisons
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Difference : Uses a hydroxy-dimethylethyl group instead of benzothiazole.
- Impact : The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, a feature absent in the target compound. This highlights the target’s limitations in coordination chemistry applications .
Comparative Data Tables
Table 1: Structural and Physical Properties
Preparation Methods
Cyclocondensation Approach
This method involves constructing the benzothiazole ring de novo from substituted anilines and thioureas. For example, 2-amino-6-methylbenzothiazole is synthesized via cyclization of 4-methyl-2-aminothiophenol with cyanogen bromide or thiourea derivatives under acidic conditions. The resulting amine is then coupled with cyclopropanecarboxylic acid using carbodiimide-based coupling agents.
Direct Coupling of Preformed Benzothiazoles
Alternative routes start with commercially available 2-amino-6-methylbenzothiazole, which is reacted with cyclopropanecarbonyl chloride or activated esters. This approach avoids handling unstable intermediates but requires precise control over reaction stoichiometry.
Step-by-Step Synthesis Procedures
Synthesis of 2-Amino-6-Methylbenzothiazole
The benzothiazole core is prepared via cyclization:
-
Reagents : 4-Methyl-2-aminothiophenol, ammonium thiocyanate (NHSCN), and acyl chloride.
-
Procedure : NHSCN is dissolved in toluene, followed by dropwise addition of acyl chloride. The mixture is heated at 60°C for 30 minutes to form acyl isothiocyanate. 4-Methyl-2-aminothiophenol is added incrementally, and the reaction is refluxed for 8 hours. The product precipitates and is purified via silica chromatography (ethyl acetate:petroleum ether = 1:3).
Amide Bond Formation with Cyclopropanecarboxylic Acid
The coupling step employs carbodiimide chemistry:
-
Reagents : 2-Amino-6-methylbenzothiazole, cyclopropanecarboxylic acid, EDC, HOBt, DMF.
-
Procedure : Cyclopropanecarboxylic acid (0.5 mmol) is dissolved in DMF. EDC (0.6 mmol) and HOBt (0.6 mmol) are added, and the mixture is stirred for 30 minutes. 2-Amino-6-methylbenzothiazole (0.5 mmol) is introduced, and stirring continues for 16 hours at room temperature. The solvent is evaporated, and the crude product is extracted with ethyl acetate, dried over NaSO, and purified via preparative HPLC.
Reaction Conditions and Optimization
Temperature and Solvent Effects
Catalytic Additives
-
EDC/HOBt System : Enhances amide bond formation yield (57%) compared to DCC alone.
-
Polyphosphoric Acid (PPA) : Used in alternative routes for high-temperature cyclization (180°C), though it complicates purification.
Characterization and Analytical Data
Table 1: Spectroscopic Data for this compound
Comparative Analysis with Related Compounds
Table 2: Yield Comparison Across Synthetic Routes
Industrial-Scale Production Considerations
Continuous Flow Reactors
Transitioning from batch to flow systems improves heat transfer and reduces reaction times. For example, microreactors achieve 98% conversion in 2 hours for benzothiazole cyclization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
